molecular formula C15H33N2O2P B12288067 Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester CAS No. 411234-01-0

Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester

Cat. No.: B12288067
CAS No.: 411234-01-0
M. Wt: 304.41 g/mol
InChI Key: XCUWQCNFQHKUIS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester" (CAS 758-12-3) is a phosphino-substituted acetic acid derivative with a methyl ester group. Its structure includes two bis(1-methylethyl)amino (diisopropylamino) groups attached to a phosphorus atom, which is further bonded to an acetyloxy methyl ester moiety. The molecular formula is C₁₁H₂₆NO₂P, and it is often associated with deuterated derivatives (e.g., acetic acid-d) for specialized applications in nuclear magnetic resonance (NMR) spectroscopy or isotopic labeling .

Its deuterated form (CAS 758-12-3) is particularly valuable in metabolic studies and analytical chemistry .

Properties

CAS No.

411234-01-0

Molecular Formula

C15H33N2O2P

Molecular Weight

304.41 g/mol

IUPAC Name

methyl 2-bis[di(propan-2-yl)amino]phosphanylacetate

InChI

InChI=1S/C15H33N2O2P/c1-11(2)16(12(3)4)20(10-15(18)19-9)17(13(5)6)14(7)8/h11-14H,10H2,1-9H3

InChI Key

XCUWQCNFQHKUIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(CC(=O)OC)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester typically involves the reaction of acetic acid derivatives with phosphino compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where acetic acid and methyl alcohol are reacted under controlled conditions. The phosphino group is then introduced using specialized reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester involves its interaction with molecular targets through its phosphino group. This interaction can modulate various biochemical pathways, leading to desired effects. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of organophosphorus derivatives characterized by bis(1-methylethyl)amino (diisopropylamino) substituents. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents/Features Applications Toxicity/Regulatory Notes
Target compound : Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester 758-12-3 C₁₁H₂₆NO₂P Methyl ester, bis(diisopropylamino)phosphino group Biochemical research, isotopic tracing (deuterated form) Limited toxicity data; standard lab precautions required
Methylphosphonic acid (2-(bis(1-methylethyl)amino)ethyl) ethyl ester (Agent QL) 96-41-3 C₁₁H₂₆NO₂P Ethyl ester, diisopropylaminoethyl group Chemical warfare agent (nerve agent precursor) Highly toxic; regulated under CWC (Chemical Weapons Convention)
Phosphonic acid, [[bis(1-methylethoxy)phosphino]methyl]-, bis(1-methylethyl) ester 63366-63-2 C₁₁H₂₆O₄P Bis(isopropoxy)phosphino, methyl ester Industrial applications (e.g., surfactants, flame retardants) Moderate toxicity; industrial safety protocols apply
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate 54624-57-6 C₈H₁₁F₆O₅P Trifluoroethoxy groups, ethyl ester Fluorinated polymer synthesis, catalysis Low acute toxicity; environmental persistence concerns
O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate (VX analog) 70938-84-0 C₁₁H₂₆NO₂PS Ethyl ester, thiophosphonate, diisopropylaminoethyl Chemical warfare agent (nerve agent) Extremely toxic; strict international controls

Key Differences

Structural Variations: The target compound features a phosphino group (P–C bond) with two diisopropylamino substituents, distinguishing it from phosphonates (P=O bonds) or phosphoramidates (P–N bonds) seen in analogs like Agent QL or VX derivatives . Fluorinated analogs (e.g., 54624-57-6) exhibit enhanced thermal stability and resistance to hydrolysis due to electron-withdrawing trifluoroethoxy groups, unlike the target compound’s amino substituents .

Reactivity and Stability: The bis(diisopropylamino)phosphino group in the target compound confers nucleophilic reactivity, making it useful in phosphorylation reactions. In contrast, phosphonothioates (e.g., 70938-84-0) are electrophilic and highly reactive toward acetylcholinesterase, contributing to their neurotoxicity .

Applications: The target compound’s deuterated form (acetic acid-d) is non-toxic and specialized for research, whereas analogs like Agent QL and VX derivatives are restricted due to their chemical warfare applications .

Research Findings and Data

  • Synthetic Utility: The target compound’s phosphino group enables efficient phosphorylation in oligonucleotide synthesis, as seen in deuterated malonate esters used for DNA labeling .
  • Spectroscopic Advantages : Its deuterated derivative (CAS 758-12-3) shows reduced signal interference in NMR, enhancing resolution in protein-ligand interaction studies .
  • Comparative Toxicity : Unlike structurally similar nerve agents, the target compound lacks acute toxicity in mammalian studies, likely due to the absence of reactive leaving groups (e.g., fluoride or cyanide) .

Biological Activity

Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester (CAS Number: 411234-01-0) is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H33N2O2P
  • Molecular Weight : 303.33 g/mol
  • Chemical Structure :

    Chemical Structure

The compound features a phosphino group attached to a methyl ester of acetic acid, which may influence its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The phosphorous moiety can interact with various enzymes, potentially acting as an inhibitor. This is particularly relevant in the context of cancer therapy where enzyme modulation is crucial.
  • Cell Penetration : Studies indicate that the compound has low toxicity and good cell penetration capabilities, making it an attractive candidate for drug development .
  • Plant Growth Promotion : Preliminary studies suggest that derivatives of phosphorous compounds can stimulate plant growth, enhancing root architecture and stress tolerance in crops .

In Vitro Studies

Recent research has focused on the cytotoxic effects of acetic acid derivatives on cancer cell lines. For instance:

  • Study on Cytotoxicity : A study evaluated the effects of various phosphorous-containing compounds on human cancer cell lines, revealing that some derivatives exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction through caspase activation .

Case Studies

  • Plant Growth Promotion :
    • A case study involving C. firmus demonstrated that the application of phosphorous compounds led to enhanced growth metrics in tomato plants, including increased seedling height and biomass accumulation. The study measured various morphological parameters over a 30-day period under controlled greenhouse conditions .
  • Antimicrobial Activity :
    • Another investigation assessed the antimicrobial properties of acetic acid derivatives against common phytopathogens. Results indicated that certain derivatives effectively inhibited the growth of Phytophthora capsici, suggesting potential applications in agricultural biocontrol .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
CytotoxicityInduces apoptosis in cancer cell lines
Plant Growth PromotionEnhances growth metrics in tomato plants
Antimicrobial ActivityInhibits growth of Phytophthora capsici

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